molecular formula C10H15ClO B14379676 3-(4-Chlorobut-1-en-2-yl)-3-methylcyclopentan-1-one CAS No. 88656-09-1

3-(4-Chlorobut-1-en-2-yl)-3-methylcyclopentan-1-one

Cat. No.: B14379676
CAS No.: 88656-09-1
M. Wt: 186.68 g/mol
InChI Key: JGPCDSFACLYPJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorobut-1-en-2-yl)-3-methylcyclopentan-1-one is a chemical compound known for its unique structure and properties. It is a cyclopentanone derivative with a chlorobutene side chain, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorobut-1-en-2-yl)-3-methylcyclopentan-1-one typically involves the reaction of cyclopentanone with a chlorobutene derivative under controlled conditions. The reaction is usually catalyzed by a strong acid or base to facilitate the formation of the desired product. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from any by-products.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorobut-1-en-2-yl)-3-methylcyclopentan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorobutene side chain can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

3-(4-Chlorobut-1-en-2-yl)-3-methylcyclopentan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Chlorobut-1-en-2-yl)-3-methylcyclopentan-1-one involves its interaction with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the context of its use. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorobut-1-en-2-yl)cyclohexan-1-one: A similar compound with a cyclohexanone core instead of a cyclopentanone core.

    (E)-(4-chlorobut-2-en-1-yl)benzene: Another related compound with a benzene ring instead of a cyclopentanone ring.

Uniqueness

3-(4-Chlorobut-1-en-2-yl)-3-methylcyclopentan-1-one is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it valuable for various applications and distinguish it from other similar compounds.

Properties

CAS No.

88656-09-1

Molecular Formula

C10H15ClO

Molecular Weight

186.68 g/mol

IUPAC Name

3-(4-chlorobut-1-en-2-yl)-3-methylcyclopentan-1-one

InChI

InChI=1S/C10H15ClO/c1-8(4-6-11)10(2)5-3-9(12)7-10/h1,3-7H2,2H3

InChI Key

JGPCDSFACLYPJJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=O)C1)C(=C)CCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.